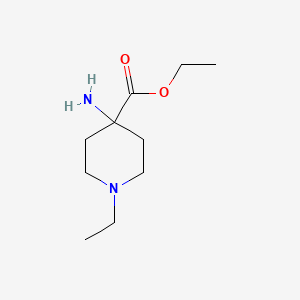
2-(4-Ethylphenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethylphenyl)isonicotinic acid, 95% (2-EIPINA) is an aromatic organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a melting point of about 88-90°C and a boiling point of about 210°C. It is insoluble in water but soluble in most organic solvents. 2-EIPINA has a molecular weight of 222.26 g/mol and is composed of a phenyl ring and an isonicotinic acid group. It is a versatile compound with applications in organic synthesis, medicinal chemistry, and biochemistry.
作用机制
2-(4-Ethylphenyl)isonicotinic acid, 95% acts as a proton donor in the synthesis of various compounds. In the Williamson ether synthesis, the proton from 4-ethylphenol is donated to the alkoxide base, forming an ether. In the Mitsunobu reaction, the proton from isonicotinic acid is donated to the alkoxide base, forming an ester. In the acid-catalyzed esterification of 4-ethylphenol and isonicotinic acid, the proton from the 4-ethylphenol is donated to the isonicotinic acid, forming an ester.
Biochemical and Physiological Effects
2-(4-Ethylphenyl)isonicotinic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the growth of certain fungi, such as Candida albicans. In addition, 2-(4-Ethylphenyl)isonicotinic acid, 95% has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
2-(4-Ethylphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also soluble in most organic solvents, making it easy to use in a variety of reactions. In addition, it is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. The main limitation for use in laboratory experiments is that it is a relatively unstable compound and must be handled with care.
未来方向
The future of 2-(4-Ethylphenyl)isonicotinic acid, 95% is promising. It has a wide range of applications in the scientific research field and is a versatile compound with many potential uses. Possible future directions for 2-(4-Ethylphenyl)isonicotinic acid, 95% include its use in the synthesis of new antibiotics, drugs, and organic dyes, as well as its use in the synthesis of biopolymers and polymers. In addition, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents.
合成方法
2-(4-Ethylphenyl)isonicotinic acid, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the acid-catalyzed esterification of 4-ethylphenol and isonicotinic acid. In the Williamson ether synthesis, 4-ethylphenol is reacted with an alkoxide base in the presence of an acid catalyst to form an ether. The Mitsunobu reaction is a nucleophilic substitution reaction in which an alkoxide base reacts with isonicotinic acid to form an ester. The acid-catalyzed esterification of 4-ethylphenol and isonicotinic acid involves the reaction of the two components in the presence of an acid catalyst to form an ester.
科学研究应用
2-(4-Ethylphenyl)isonicotinic acid, 95% has a wide range of applications in scientific research. It is widely used as a starting material for the synthesis of various compounds, such as antibiotics, drugs, and organic dyes. It is also used as a reagent for the synthesis of various compounds, such as isonicotinic acid derivatives and 4-ethylphenol derivatives. In addition, 2-(4-Ethylphenyl)isonicotinic acid, 95% is used in the synthesis of biopolymers and polymers, such as polyurethanes, polyamides, and polyesters. It is also used as a catalyst in the synthesis of various compounds, such as amines, alcohols, and ethers.
属性
IUPAC Name |
2-(4-ethylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)13-9-12(14(16)17)7-8-15-13/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUJZFJLUGSNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679497 |
Source


|
| Record name | 2-(4-Ethylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1225762-82-2 |
Source


|
| Record name | 2-(4-Ethylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














